4-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(4-methylphenyl)ethyl]butanamide
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Overview
Description
4-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-[2-(4-METHYLPHENYL)ETHYL]BUTANAMIDE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a carbamoylmethyl group, and a butanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-[2-(4-METHYLPHENYL)ETHYL]BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Carbamoylmethyl Group: The carbamoylmethyl group can be introduced via a nucleophilic substitution reaction using chloroacetamide and a suitable base.
Attachment of the Butanamide Side Chain: The final step involves the coupling of the quinazolinone intermediate with a butanamide derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-[2-(4-METHYLPHENYL)ETHYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Chloroacetamide, suitable bases (e.g., NaOH, K2CO3)
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-[2-(4-METHYLPHENYL)ETHYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Carbamoylmethyl Derivatives: Compounds with carbamoylmethyl groups attached to different core structures.
Butanamide Derivatives: Compounds with butanamide side chains attached to various core structures.
Uniqueness
4-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-[2-(4-METHYLPHENYL)ETHYL]BUTANAMIDE is unique due to its specific combination of functional groups and its potential to exhibit a wide range of biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C23H26N4O4 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-[1-(2-amino-2-oxoethyl)-2,4-dioxoquinazolin-3-yl]-N-[2-(4-methylphenyl)ethyl]butanamide |
InChI |
InChI=1S/C23H26N4O4/c1-16-8-10-17(11-9-16)12-13-25-21(29)7-4-14-26-22(30)18-5-2-3-6-19(18)27(23(26)31)15-20(24)28/h2-3,5-6,8-11H,4,7,12-15H2,1H3,(H2,24,28)(H,25,29) |
InChI Key |
ZJIQYNJNFAYMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)N |
Origin of Product |
United States |
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